Mordant Yellow 10

描述

Historical Trajectories of Mordant Dye Chemistry Research

The practice of using mordants, substances that fix dyes to materials, dates back to ancient civilizations. pressbooks.pubexarc.net The development of synthetic dyes in the 19th century, starting with William Henry Perkin's discovery of mauveine in 1856, revolutionized the textile industry and spurred intensive research into dye chemistry. blogspot.com Mordant dyes, which form coordination complexes with metal ions to achieve colorfastness, became a significant area of study. taylorandfrancis.comwikipedia.org The synthesis of alizarin (B75676) in 1868 and the subsequent development of azo dyes in the late 19th and early 20th centuries further advanced the field. blogspot.comaithor.com Research focused on understanding the relationship between chemical structure, color, and dyeing properties, leading to the creation of a vast array of synthetic dyes with improved characteristics. aithor.com

Contemporary Relevance of Azo Dyes in Chemical Science and Engineering

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants used today, accounting for over 60% of total dye production. nih.govresearchgate.net Their widespread use in textiles, printing, paper, and other industries underscores their economic and technological importance. nih.gov From a scientific perspective, azo dyes are valuable subjects for studying structure-property relationships, reaction mechanisms, and the principles of molecular recognition. aithor.comjchemrev.com In chemical engineering, the focus is on optimizing their synthesis, improving their performance in various applications, and addressing the environmental challenges associated with their use and disposal. nih.govresearchgate.net

Evolution of Scientific Inquiry on Mordant Yellow 10

Scientific interest in this compound has evolved from its initial application as a textile dye to its use as a model compound for environmental studies and a reagent in analytical chemistry. cymitquimica.comchemicalbook.com Early research likely focused on its synthesis and performance as a colorant for wool and silk. worlddyevariety.com More recently, studies have investigated its interactions with metal ions, its degradation pathways in wastewater treatment processes, and its potential as a chromogenic reagent for the determination of metal ions. cymitquimica.comresearchgate.netresearchgate.net This shift reflects a broader trend in chemical research towards sustainability and the development of analytical methods for monitoring environmental pollutants.

Scope and Research Objectives of this Comprehensive Scholarly Review

This review provides a scholarly examination of this compound, focusing exclusively on its chemical and physical properties, manufacturing processes, industrial and research applications, analytical detection methods, and environmental degradation. The objective is to present a detailed and scientifically accurate account of this compound, drawing from a range of credible sources.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

6054-99-5 |

|---|---|

分子式 |

C13H10N2NaO6S |

分子量 |

345.28 g/mol |

IUPAC 名称 |

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21); |

InChI 键 |

HWLCMAGFIWJSCJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na] |

同义词 |

2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt; 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt; C.I. Mordant Yellow 10 Disodium salt; Acid Chrome Yellow; Acid Mordant Dark Yellow GG; Acid Mordant Yellow 2G; Acidic Mediu |

产品来源 |

United States |

Chemical and Physical Properties of Mordant Yellow 10

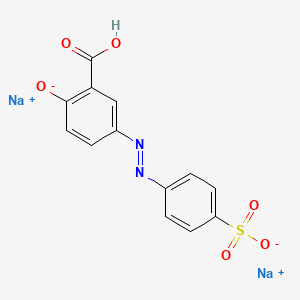

Mordant Yellow 10, also known by other names such as Acid Chrome Yellow GG and C.I. 14010, is a monoazo dye. cymitquimica.com Its chemical structure consists of a benzene (B151609) ring linked to a sulfophenyl group through an azo bond, with hydroxyl and carboxyl groups attached to the benzene ring. ontosight.ai

| Property | Value |

| IUPAC Name | disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |

| CAS Number | 6054-99-5 |

| Molecular Formula | C₁₃H₈N₂Na₂O₆S |

| Molecular Weight | 366.26 g/mol |

| Appearance | Yellow to brown fine crystalline powder |

| Melting Point | >284°C (decomposes) |

| Solubility | Soluble in hot water; slightly soluble in cold water, ethanol, and cellosolve; insoluble in chloroform. |

| λmax (UV-Vis) | 324-370 nm in aqueous solution |

Data sourced from multiple references. worlddyevariety.comchemicalbook.comscbt.comguidechem.com

Theoretical and Computational Chemistry of Mordant Yellow 10

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule by solving the Schrödinger equation. iranecs.ir For Mordant Yellow 10, these calculations provide a detailed map of its electron distribution and a precise description of its three-dimensional shape, which are crucial for predicting its color, reactivity, and interaction mechanisms.

The electronic structure of MY10, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—has also been a focus of computational studies. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic properties, including its color and photochemical behavior. DFT calculations reveal that the HOMO is typically located on the electron-rich salicylic (B10762653) acid moiety, while the LUMO is distributed across the azo bridge and the sulfophenyl group. This spatial separation of the frontier orbitals is characteristic of a π → π* electronic transition, which is responsible for the dye's absorption of light in the visible spectrum. researchgate.net

Table 1: Calculated Electronic Properties of this compound This table presents theoretical values for key electronic properties of this compound, often calculated using DFT. These parameters are crucial for understanding the dye's behavior in applications like dye-sensitized solar cells.

| Parameter | Description | Typical Calculated Value/Location |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Primarily located on the salicylic acid portion. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Distributed across the azo bridge and sulfophenyl ring. |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO; correlates with the wavelength of maximum absorption (λmax). | Governs the π → π* transition in the visible region. |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solution or interacting with a surface. researchgate.net MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic view of intermolecular interactions.

For this compound, MD simulations can elucidate how the dye molecule interacts with solvent molecules, ions, and larger substrates like textile fibers or mineral layers. These interactions are governed by non-covalent forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net For instance, simulations can track the formation and lifetime of hydrogen bonds between the sulfonic acid or carboxyl groups of MY10 and water molecules or the hydroxyl groups on a cellulose (B213188) fiber.

One study used MD simulations to analyze the interaction of MY10 in an aqueous environment, using tools like the Radial Distribution Function (RDF) to understand the structuring of water molecules around the dye. iranecs.ir The RDF can reveal the average distance and coordination number of solvent molecules around specific functional groups of the dye, offering insights into its solvation shell and how it orients itself at an interface. iranecs.ir

Density Functional Theory (DFT) Applications in Reactivity and Stability Prediction

DFT is a versatile tool not only for determining structure but also for predicting the chemical reactivity and stability of molecules. science.gov By calculating various electronic descriptors, researchers can forecast how this compound will behave in chemical reactions, such as degradation processes or complexation with metals.

Key reactivity descriptors derived from DFT calculations include the energies of the HOMO and LUMO, the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity and higher kinetic stability. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net

These parameters are crucial for predicting the most likely sites for electrophilic or nucleophilic attack on the MY10 molecule. For example, the distribution of the LUMO can indicate where an incoming nucleophile would most likely react. researchgate.net Such analyses have been used to understand the degradation mechanisms of azo dyes, predicting whether the initial attack occurs at the azo bond or elsewhere on the aromatic rings. nih.gov

Table 2: DFT-Derived Reactivity Descriptors This interactive table outlines global reactivity descriptors calculated via DFT. These values help predict the chemical behavior and stability of molecules like this compound.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; indicates stability. |

| Electrophilicity (ω) | ω = μ2 / (2η) | Capacity to accept electrons; predicts reactivity with nucleophiles. |

Computational Modeling of Dye-Substrate and Dye-Metal Ion Complexation

A primary application of computational modeling for mordant dyes is to understand how they bind to substrates (like fibers) and coordinate with metal ions. This complexation is what gives mordant dyes their characteristic colorfastness.

Computational studies have successfully modeled the interaction between this compound and substrates. In one notable study, the complexation of MY10 with magnesium-aluminum layered double hydroxides (LDH) was investigated. nih.gov By comparing the DFT-optimized molecular size of the MY10 anion with the experimentally determined interlayer distance of the LDH, researchers concluded that the dye anions arrange themselves in an inclined orientation within the layers of the substrate. nih.gov

Similarly, the binding of MY10 to semiconductor surfaces like titanium dioxide (TiO₂) has been modeled to understand its performance in dye-sensitized solar cells. researchgate.netuniven.ac.za These models investigate different binding configurations, comparing the anchoring ability of the dye's various functional groups (hydroxyl, carboxylic acid, and sulfonic acid). univen.ac.za Such studies calculate the adsorption energy and analyze the electronic coupling between the dye and the substrate, which are critical for predicting the efficiency of electron injection from the excited dye into the substrate. researchgate.net

Modeling the complexation with metal ions (the "mordant" action) involves calculating the structure and binding energy of the dye-metal complex. These models help explain how metal ions like aluminum (Al³⁺) or chromium (Cr³⁺) form stable chelate rings with the functional groups on the dye, typically the hydroxyl and carboxyl groups of the salicylic acid moiety. This chelation enhances the dye's stability and can significantly alter its electronic structure, leading to a shift in color (a chromophoric shift).

Mechanistic Investigations of Mordanting and Dye Substrate Interactions

Formation and Characterization of Metal-Dye Coordination Complexes (e.g., with Fe(III), Al(III))

Mordant Yellow 10, a sulfonated azo dye, requires the presence of metal ions to form stable coordination complexes with textile fibers, a process that significantly enhances colorfastness. The dye possesses functional groups, including a phenolic hydroxyl group and a carboxylic acid group, which act as chelating sites for metal ions. researchgate.net Spectrophotometric studies have been instrumental in characterizing these metal-dye complexes.

Iron (III) Complexes: this compound forms a stable 1:1 complex with iron(III) ions. researchgate.net This complex exhibits an absorbance maximum at a wavelength of 490 nm. researchgate.net The formation of this complex is responsible for the darker shades observed when iron is used as a mordant. The strong coordination between the Fe(III) ion and the phenolic -OH group of the dye is a key factor in this interaction.

Aluminum (III) Complexes: When aluminum salts, such as alum, are used as mordants, they also form complexes with this compound. These complexes tend to enhance the brightness of the color but may result in a lower color depth compared to iron complexes. mdpi.com The interaction involves the Al(III) ion coordinating with the functional groups of the dye molecule. mdpi.commdpi.com The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being possible depending on the specific conditions. mdpi.com

The characterization of these metal-dye complexes is often carried out using a variety of spectroscopic and spectrometric techniques, including UV-Visible spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to elucidate the coordination modes and structure of the resulting complexes. mdpi.comijcrt.orgiiardjournals.org

Adsorption Thermodynamics and Kinetics on Various Substrate Interfaces

The adsorption of this compound onto substrates like wool is a complex process influenced by thermodynamic and kinetic factors. The study of adsorption isotherms and kinetic models provides valuable insights into the dyeing mechanism.

Adsorption Isotherms: The adsorption of dyes onto textile fibers is often described by isotherm models such as the Langmuir and Freundlich models. The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. researchgate.netrevistaindustriatextila.ro For many dye-fiber systems, the experimental data fit well with the Langmuir model, indicating the formation of a dye monolayer on the fiber surface. researchgate.netresearchgate.net

Thermodynamic Parameters: Thermodynamic parameters such as the standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°) are crucial for understanding the spontaneity and nature of the dyeing process. The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process, with negative values suggesting a spontaneous reaction. researchgate.netderpharmachemica.com The enthalpy change (ΔH°) reveals whether the process is exothermic (negative value) or endothermic (positive value), and the entropy change (ΔS°) describes the randomness at the solid-liquid interface during adsorption. researchgate.netderpharmachemica.com For some natural dye systems on wool, the adsorption process has been found to be spontaneous and exothermic. researchgate.netasianpubs.org

Kinetics of Adsorption: The kinetics of dyeing describe the rate at which the dye is adsorbed by the fiber. Pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data. researchgate.netscielo.org.za The pseudo-second-order model often provides a better fit for the experimental data in many dyeing systems, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netscielo.org.za The rate of adsorption is influenced by factors such as temperature, with an increase in temperature generally leading to a faster rate of dyeing until equilibrium is reached. koreascience.kr

The following table summarizes the key thermodynamic and kinetic models used to describe the adsorption of dyes on substrates:

| Model | Description | Key Parameters |

| Langmuir Isotherm | Assumes monolayer adsorption on a homogeneous surface. | Maximum adsorption capacity (q_m), Langmuir constant (K_L) |

| Freundlich Isotherm | Describes multilayer adsorption on a heterogeneous surface. | Freundlich constant (K_f), heterogeneity factor (n) |

| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of unoccupied sites. | Rate constant (k_1) |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption. | Rate constant (k_2) |

Molecular-Level Insights into Dye Fixation and Binding Mechanisms on Fibers

The fixation of this compound onto fibers like wool involves the formation of a chemical bridge between the dye and the fiber, facilitated by a metal mordant. aip.org This creates a stable dye-mordant-fiber complex, enhancing the durability of the color. slideshare.net

Binding with Wool Fiber: Wool, a protein fiber, is composed of amino acids containing various functional groups such as amino (-NH2) and carboxyl (-COOH) groups. mdpi.com The binding of this compound to wool is primarily governed by ionic interactions and the formation of coordination complexes. The sulfonic acid groups (-SO3H) of the dye molecule play a crucial role in its binding affinity. In an acidic dyebath, the amino groups of the wool fiber become protonated (-NH3+), creating positive charges. The negatively charged sulfonic acid groups of the dye can then form ionic bonds with these protonated amino groups. koreascience.kr

Furthermore, the metal mordant forms coordination bonds with both the dye molecule and the functional groups of the wool fiber. mdpi.com Infrared (IR) spectroscopy studies have shown that the sulfonic acid groups of this compound can attach to the protonated nitrogen atoms of the wool fiber. This leaves the salicylic (B10762653) acid part of the dye's structure free to form complexes with metal ions. Molecular docking studies on similar dye-fiber systems have also been employed to understand the potential binding modes and interactions, such as hydrogen bonds and van der Waals forces, between the dye molecules and the amino acid residues of the fiber. tandfonline.com

Influence of Physicochemical Parameters on Dyeing Mechanisms (e.g., pH, ionic strength)

The efficiency and mechanism of dyeing with this compound are significantly affected by physicochemical parameters such as pH and ionic strength.

Influence of pH: The pH of the dyebath is a critical factor that influences the surface charge of both the fiber and the dye molecule, thereby affecting the adsorption process. koreascience.kraip.org For protein fibers like wool, an acidic pH is generally favorable for dyeing with acid and mordant dyes. koreascience.krmdpi.com In acidic conditions (low pH), the amino groups in the wool fiber are protonated, resulting in a net positive charge on the fiber surface. koreascience.kraip.org This electrostatic attraction between the positively charged fiber and the anionic dye molecules enhances dye uptake. koreascience.kr Studies have shown that the maximum color strength for dyeing wool with some yellow dyes is achieved at a pH of around 3.0 to 4.5. koreascience.krekb.eg As the pH shifts from alkaline to acidic, the shade of the dyed fabric can become deeper and more saturated. koreascience.kr An excessively acidic bath, however, can damage the mordant on cellulose (B213188) fibers. ellistextiles.com

Influence of Ionic Strength: Ionic strength, which is the concentration of ions in the dyebath, can also impact the dyeing process. The addition of electrolytes, such as sodium chloride or sodium sulfate, can influence dye aggregation in the solution and the electrostatic interactions between the dye and the fiber. researchgate.net An increase in ionic strength can either enhance or reduce dye uptake depending on the specific dye-fiber system. researchgate.net In some cases, increasing the salt concentration can decrease the solubility of the dye, promoting its adsorption onto the fiber. However, at very high concentrations, competing ions can reduce the electrostatic attraction between the dye and the fiber, potentially lowering the dyeing efficiency. researchgate.net The optimal ionic strength needs to be determined for each specific dyeing system to achieve the best results.

The following table summarizes the general effect of pH on the dyeing of wool with anionic dyes like this compound:

| pH Range | Effect on Wool Fiber | Effect on Dyeing |

| Acidic (low pH) | Amino groups are protonated (-NH3+), creating a positive charge. | Enhances electrostatic attraction with anionic dye, leading to increased dye uptake and deeper shades. koreascience.kraip.org |

| Neutral | Zwitterionic state, with both positive and negative charges. | Moderate dye uptake. |

| Alkaline (high pH) | Carboxyl groups are deprotonated (-COO-), creating a negative charge. | Repels anionic dye, leading to decreased dye uptake. |

Mechanistic Studies on Colorfastness and Dye Stability on Mordanted Materials

The use of mordants with this compound is crucial for improving its colorfastness, which refers to the resistance of the color to fading or running when exposed to various environmental factors.

Light Fastness: The light fastness of a dye refers to its ability to resist fading upon exposure to light. The sulfonic acid groups present in the structure of this compound contribute to its UV resistance. The type of mordant used has a profound impact on the lightfastness of the dyed material. unl.eduunl.edu Studies on various natural yellow dyes have shown that mordants like iron and copper generally provide better lightfastness compared to alum and tin. koreascience.krunl.edu In fact, the mordant can be more influential than the dye itself in determining the lightfastness of a colored textile. unl.eduunl.edu For instance, with some yellow dyes, Fe and Cu mordants have demonstrated the least color change after light exposure. koreascience.kr

Stability and Degradation: The stability of the dye on the fiber is related to the strength of the bonds formed during the dyeing and mordanting process. The metal-dye complexes are generally more stable than the dye alone. this compound is known to be relatively resistant to degradation under aerobic conditions. The azo bond (–N=N–) in its structure can be cleaved under anaerobic conditions, leading to the formation of aromatic amines.

The following table provides a general overview of the colorfastness properties of mordanted dyes:

| Fastness Property | General Effect of Mordanting | Typical Ratings for this compound (with Fe mordant) |

| Wash Fastness | Generally improves due to the formation of larger, insoluble complexes. colab.ws | Moderate to Good (Grade 3-4) |

| Light Fastness | Significantly influenced by the type of metal mordant used. unl.eduunl.edu | Improved due to sulfonic acid groups and metal complexation. |

| Rubbing Fastness | Can be improved with proper dyeing and after-treatment processes. | Generally good. |

Analytical Methodologies for Mordant Yellow 10

Spectrophotometric Methods

UV-Visible spectrophotometry is a common method for the analysis of this compound.

Principle of Detection: This technique relies on the absorption of ultraviolet or visible light by the dye molecule. The concentration of the dye in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Quantitative Analysis: Spectrophotometry is often used to monitor the decolorization of the dye in degradation studies.

Chromatographic Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation and quantification of this compound and its degradation products. researchgate.net

Principle of Detection: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. iwaponline.com

Quantitative Analysis: When coupled with a suitable detector, such as a UV-Vis or mass spectrometry detector, HPLC can provide both qualitative and quantitative information about the dye and its metabolites in complex environmental samples. researchgate.netiwaponline.com

Electrochemical Methods

Electrochemical techniques can also be utilized for the analysis of this compound.

Principle of Detection: These methods are based on the electrochemical properties of the azo group, which can be electrochemically reduced.

Quantitative Analysis: Techniques like voltammetry can be used to determine the concentration of the dye.

Environmental Fate and Degradation of Mordant Yellow 10

Persistence and Bioaccumulation Potential

Mordant Yellow 10, like many synthetic dyes, is designed to be stable and resistant to fading, which also contributes to its persistence in the environment. mst.dk Its water solubility suggests a low potential for bioaccumulation in fatty tissues. However, the aromatic amines that can be formed from its degradation may pose environmental and health risks. researchgate.netiwaponline.com

Chemical and Photochemical Degradation

Oxidative Processes: Advanced oxidation processes (AOPs), such as the photo-Fenton reaction, can effectively degrade this compound. These methods generate highly reactive hydroxyl radicals that can break down the complex dye molecule into simpler, less harmful substances.

Reductive Processes: Under anaerobic conditions, the azo bond of this compound can be reductively cleaved, often by microorganisms. researchgate.netiwaponline.com This process leads to the formation of aromatic amines. researchgate.net

Biodegradation Pathways

The complete biodegradation of this compound typically requires a combination of anaerobic and aerobic treatment processes. researchgate.netiwaponline.com

Anaerobic Degradation: In the absence of oxygen, microorganisms can break the azo bond, resulting in the formation of intermediate aromatic amines, specifically 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA). researchgate.netiwaponline.com

Aerobic Degradation: The resulting aromatic amines can then be further degraded under aerobic conditions. researchgate.netiwaponline.com While 5-ASA is readily biodegradable, the degradation of sulfanilic acid can be more challenging and may require the presence of specific microbial populations. researchgate.netiwaponline.com Studies have shown that bioaugmentation with specialized bacteria can enhance the complete mineralization of this compound in sequential anaerobic-aerobic bioreactors. researchgate.netiwaponline.com

Detailed Reaction Mechanisms of Diazotization and Azo Coupling

The synthesis of this compound is a two-step process that begins with the diazotization of 4-aminosalicylic acid. This reaction involves the conversion of the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺). The reaction is typically carried out in a cold aqueous solution of a mineral acid, such as hydrochloric acid, with the addition of sodium nitrite (B80452). The acid reacts with sodium nitrite to form nitrous acid in situ, which then protonates to form the nitrosonium ion (NO⁺), the key electrophile. The amino group of 4-aminosalicylic acid then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed.

The second step is the azo coupling reaction, where the newly formed diazonium salt acts as an electrophile and reacts with a suitable coupling component. In the case of this compound, the diazonium salt of 4-aminosalicylic acid couples with salicylic (B10762653) acid. This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich ring of the salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the coupling to the position para to the hydroxyl group. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired azo compound.

Development of Novel and Sustainable Synthetic Routes for this compound

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of dyes, including this compound. One promising approach is the use of enzymatic catalysis. For instance, laccase, an oxidoreductase enzyme, has been investigated for its potential to catalyze the synthesis of azo dyes. A study demonstrated the laccase-mediated synthesis of a dye from 4-aminosalicylic acid, which produced a color similar to that of this compound. This enzymatic route operates under milder reaction conditions and reduces the reliance on harsh chemicals, offering a greener alternative to traditional chemical synthesis.

Another area of research focuses on the use of alternative solvents and energy sources. The replacement of volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental footprint of the synthesis process. Additionally, the application of microwave or ultrasound irradiation as energy sources can lead to faster reaction times and improved energy efficiency compared to conventional heating methods.

Precursor Chemistry and Kinetic Analysis of Formation Pathways

The primary precursor for this compound is 4-aminosalicylic acid. The reactivity of this precursor is governed by the electronic effects of its functional groups. The amino group is an activating group that facilitates the electrophilic attack during diazotization, while the carboxyl and hydroxyl groups are deactivating but influence the solubility and chelating properties of the final dye.

Kinetic studies of the formation of this compound are essential for understanding the reaction rates and optimizing the synthesis process. The rate of the diazotization reaction is influenced by factors such as temperature, pH, and the concentration of reactants. Similarly, the rate of the azo coupling reaction is dependent on the pH of the reaction medium and the electronic nature of the coupling component. By studying the kinetics of these reactions, it is possible to determine the optimal conditions for maximizing the yield and purity of the final product.

Process Optimization Strategies for Enhanced Reaction Efficiency and Purity

Several strategies can be employed to optimize the synthesis of this compound. These include the careful control of reaction parameters such as temperature, pH, and stoichiometry. For instance, maintaining a low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

The use of process intensification technologies, such as microreactors, can also lead to significant improvements in reaction efficiency and purity. Microreactors offer enhanced heat and mass transfer, precise control over reaction conditions, and improved safety, making them an attractive alternative to traditional batch reactors.

Applications in Advanced Materials Science and Functionalization

Integration of Mordant Yellow 10 into Layered Double Hydroxides (LDHs) and Hybrid Materials

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·zH₂O, which have garnered attention for their ability to host various guest anions in their interlayer spaces. This feature makes them ideal hosts for functional organic molecules like dyes.

Researchers have successfully prepared this compound-pillared magnesium–aluminum layered double hydroxide (B78521) (MY10-LDH) using an anion exchange method. researchgate.net The successful intercalation of the MY10 anion into the interlayer space of the LDH was confirmed through X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR). researchgate.net XRD patterns revealed that the intercalation of MY10 anions expands the interlayer distance of the LDH to 1.58 nm. researchgate.net FTIR spectra confirmed the presence of the characteristic absorption bands of the azo form of the MY10 anion, alongside the Mg–O and Al–O vibrations from the LDH layers. researchgate.net

Quantum chemical methods employing density functional theory (DFT) have been used to investigate the microscopic structure of the resulting MY10-LDH hybrid material. researchgate.net These studies optimize the stable geometries of the MY10 molecule and the MY10-LDH model, providing theoretical insight into the host-guest interactions. researchgate.net The development of such organic-inorganic hybrid materials by incorporating dyes like MY10 into LDH structures is a promising route to creating novel pigments and functional materials, combining the advantages of both components. semanticscholar.org For instance, intercalation can significantly enhance the thermal and photostability of the dye. acs.org

Development of Functional Materials Utilizing this compound's Optical Properties

The optical characteristics of this compound are a key focus for the development of new functional materials. The dye exhibits a characteristic absorbance peak, with one source reporting it at 358 nm and another at 324 nm in aqueous solutions. aatbio.com This absorption is fundamental to its application in materials that interact with light.

Azo-dye-based materials, including those with Mordant Yellow, are explored for applications in photoalignment and holographic optical elements. optica.org The process of photoisomerization, where the azo dye molecules reorient when exposed to polarized light, is a key mechanism. optica.org This property allows for the creation of anisotropic layers for liquid crystal displays and other optical devices. optica.org While some azo dyes have limitations like low thermal stability, their ability to be optically re-written without chemical changes is advantageous for certain applications. optica.org

The development of dye-sensitized materials for optical data recording is another area of interest. google.com Azo dyes are investigated for their potential in high-density recording media, particularly for write-once-read-many (WORM) disc formats. The desirable properties for such applications include high absorption at specific laser wavelengths (e.g., around 405 nm), excellent solubility in organic solvents, high light stability, and a high decomposition temperature (250-400°C). google.com

Research into related mordant dyes, such as Mordant Yellow 26, in gelatin matrices has demonstrated their potential as highly efficient materials for dynamic holographic recording. alfa-chemistry.com These materials can record diffraction gratings with high efficiency (up to 21%) and exhibit long-term stability after recording, making them suitable for real-time optical applications. alfa-chemistry.com

Use in Chelating Materials for Selective Metal Ion Sorption and Separation

The salicylic (B10762653) acid moiety within the this compound structure gives it strong chelating properties, particularly for forming stable complexes with metal ions. This characteristic has been exploited to create materials for the selective sorption and separation of metal ions from aqueous solutions. smolecule.comresearchgate.net

One notable application is the development of a new, stable chelating material by loading this compound onto bleached wool. researchgate.net The sulfonic acid group of the dye anchors it to the protonated amino groups of the wool fiber, leaving the salicylic acid group free to chelate metal ions. This novel material has been specifically studied for the separation and preconcentration of trace amounts of iron (Fe³⁺) from natural waters and synthetic solutions. researchgate.net

The sorption capacity of this MY10-loaded wool for Fe³⁺ is pH-dependent. Spectrophotometric studies show that MY10 forms a 1:1 complex with Fe³⁺, which has an absorbance maximum at a wavelength of 490 nm. researchgate.net The stability of the dye on the wool support is crucial; studies have shown that the material is stable in acidic solutions up to a certain concentration, beyond which the dye may be lost. researchgate.net

The research demonstrates a practical method for creating a low-cost, effective chelating material for environmental remediation and analytical preconcentration. The ability to selectively remove metal ions is a significant challenge, and functionalized natural fibers like MY10-loaded wool present a viable solution. researchgate.net

| Parameter | Finding | Reference |

| Support Material | Bleached Wool | researchgate.net |

| Functional Reagent | This compound | researchgate.net |

| Binding Mechanism | MY10 sulfonic acid group binds to protonated wool amino groups | |

| Chelating Group | Salicylic acid moiety of MY10 | researchgate.net |

| Target Ion | Iron (Fe³⁺) | researchgate.net |

| Fe³⁺:MY10 Complex Ratio | 1:1 | researchgate.net |

| Complex Absorbance Max. | 490 nm | researchgate.net |

Design of Smart Textiles and Responsive Dye Systems Based on this compound Chemistry

This compound is primarily used for dyeing natural protein fibers like wool and silk, as well as synthetic polyamides like nylon. worlddyevariety.comdyestuffscn.com The term "mordant" itself refers to the process of using a metal salt (the mordant) to form a coordination complex between the dye and the fiber, thereby improving wash fastness and light fastness. colab.ws This inherent chemistry of forming metal-dye complexes is the foundation for its potential use in responsive dye systems and smart textiles.

Smart textiles incorporate functional dyes that can respond to external stimuli such as light, heat, or pH changes. dntb.gov.ua The functionality of this compound in this context is linked to its chelating ability. The color of the final dyed fabric can vary depending on the metal ion used as the mordant. worlddyevariety.com For instance, dyeing with MY10 can produce shades from yellow to dark yellow, and the color can be altered if it encounters copper ions. worlddyevariety.com This suggests the potential for creating chromic systems that change color in response to the presence of specific metal ions.

While direct research on MY10 in "smart textiles" is not extensively documented, its known properties provide a basis for such designs. The pH sensitivity of its metal complexes could be harnessed for halochromic (pH-responsive) textiles. Furthermore, its interaction with different metal ions could be used to develop sensor-like fabrics that indicate the presence of certain metals through a color change. The development of such systems would involve a controlled application of the dye and mordants to create a textile that not only has color but also a responsive, functional capability. mdpi.com

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies and Bio-Inspired Approaches for Dye Production

The traditional synthesis of Mordant Yellow 10 involves the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2-hydroxybenzoic acid (salicylic acid). worlddyevariety.com While effective, this process relies on conventional chemical pathways. Future research is poised to explore greener and more sophisticated synthetic routes.

Bio-Inspired Approaches: The textile industry is increasingly looking towards nature for inspiration to create more sustainable processes. diva-portal.org A significant area of research is the replacement of synthetic metallic mordants, which can be environmentally hazardous, with bio-mordants. researchgate.net These are derived from natural sources rich in tannins and polyphenols, such as pomegranate peel, turmeric, and oak galls. mdpi.comemerald.comtandfonline.com Research could focus on evaluating the efficacy of various bio-mordants with this compound to achieve comparable or enhanced color fastness while reducing the ecological footprint. researchgate.netemerald.comtandfonline.com Studies have shown that bio-mordants can form stable complexes with fibers and dyes, improving fastness properties. emerald.commdpi.com For instance, the use of tannin-rich extracts from agricultural waste could offer a dual benefit of waste valorization and green chemistry. emerald.com

Another bio-inspired avenue is the use of enzymatic catalysis. Enzymes could potentially be used to carry out specific steps in the dye synthesis or application process under milder conditions, reducing energy consumption and by-product formation. gnest.org While direct enzymatic synthesis of azo dyes is complex, research into biocatalytic systems for creating precursor molecules is a viable direction.

Integration of Artificial Intelligence and Machine Learning in Dye Design and Performance Prediction

The experimental screening of new dye candidates is traditionally a time-consuming and resource-intensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this discovery cycle. researchgate.netscispace.com By training algorithms on existing data, ML models can predict the properties and performance of novel dye structures before they are ever synthesized. nih.govtandfonline.commdpi.com

For this compound, ML models could be developed to:

Predict Photophysical Properties: Algorithms can be trained to predict key properties like absorption wavelengths, emission wavelengths, and quantum yields for new derivatives. aip.org This would allow for the in silico design of new mordant dyes with tailored colors.

Forecast Performance: ML can predict the performance of a dye in a specific application, such as its color strength (K/S value) on a given fabric under various dyeing conditions (pH, temperature, time). researchgate.netscispace.com This can significantly reduce the number of experiments needed for process optimization. researchgate.net

Accelerate New Material Discovery: By screening vast virtual libraries of molecules, ML can identify promising candidates with enhanced properties, such as improved lightfastness or binding affinity. nih.govrsc.org For example, a model could suggest modifications to the this compound backbone to improve its performance in dye-sensitized solar cells or as a biological stain. nih.gov

Several ML algorithms have proven effective in this domain, including Artificial Neural Networks (ANNs), Random Forest, and Deep Neural Network models. nih.govmdpi.commdpi.com The accuracy of these models is continually improving, offering a robust platform for future dye innovation. aip.orgrsc.org

| Machine Learning Model | Application in Dye Research | Predicted Parameter | Performance Metric (R²) |

| Deep Neural Network | Photovoltaic performance prediction of imidazole-based dyes nih.gov | Power Conversion Efficiency (PCE) | >0.90 (vs. DFT calculations) rsc.org |

| Decision Tree Regression | Performance prediction of a Dye-Sensitized Solar Cell system mdpi.com | Maximum Power Output | 0.99 mdpi.com |

| Hybrid Ensemble Models | Prediction of photophysical properties of organic dyes aip.org | Absorption/Emission Wavelengths | ~0.87 - 0.96 aip.org |

| Artificial Neural Network (ANN) | Prediction of color strength on dyed fabrics researchgate.netresearcher.life | Color Strength (K/S) | >0.96 researcher.life |

This table presents examples of machine learning models and their performance in predicting various properties of dyes, illustrating the potential for application to this compound derivatives.

Development of Novel Analytical Probes and Sensing Platforms Based on this compound Derivatives

This compound already possesses properties that make it suitable for analytical applications. Its ability to change color and engage in electrochemical interactions has been harnessed to detect various substances.

Future research can build on existing successes, such as the development of an electrochemical sensor for the simultaneous detection of this compound and Acid Blue 29 in industrial wastewater. rsc.org This sensor used a glassy carbon electrode modified with carboxylated multi-walled carbon nanotubes and an ionic liquid to achieve low detection limits. rsc.org Further work could explore other nanomaterials, like graphene derivatives or metal nanoparticles, to enhance sensitivity and selectivity. mdpi.comresearchgate.net

Another promising area is the use of this compound in indicator displacement assays. One study successfully incorporated the dye into a multicomponent sensor array to differentiate between various nucleotides (e.g., ATP, ADP, GTP) in an aqueous solution. rsc.org This approach, which relies on subtle changes in the dye's UV-Vis spectrum upon analyte binding, could be expanded to create "chemical noses" or "tongues" for complex mixture analysis.

The development of colorimetric sensors based on Molecularly Imprinted Polymers (MIPs) is also a key future direction. mdpi.com MIPs are "plastic antibodies" with recognition cavities tailored to a specific molecule. A MIP-based sensor for a this compound derivative could offer a highly selective and low-cost method for visual detection of target analytes, with applications in food safety, environmental monitoring, and medical diagnostics. mdpi.com

| Sensor Platform | Target Analyte(s) | Key Components | Detection Principle |

| Electrochemical Sensor rsc.org | This compound, Acid Blue 29 | Glassy Carbon Electrode, Carboxylated MWCNTs, Ionic Liquid | Differential Pulse Voltammetry |

| Indicator Displacement Assay rsc.org | Nucleotides (ATP, ADP, GTP) | This compound, Gallocyanine, Evans Blue, Rhodium complex | UV-Vis Spectroscopy |

| Future MIP-based Sensor | Custom Target Analyte | Molecularly Imprinted Polymer, Chromogenic Derivative of MY10 | Colorimetry |

This table summarizes existing and potential future analytical platforms utilizing this compound.

Exploration of New Functionalization Strategies for Enhanced Material Performance

Functionalizing materials with this compound or its derivatives can impart new or improved properties. A key unexplored avenue is the creation of advanced hybrid materials. Research has shown that this compound can be successfully intercalated into the interlayer space of magnesium-aluminum layered double hydroxides (LDHs). researchgate.net This process creates a novel organic-inorganic hybrid material where the dye anions are arranged in an inclined fashion within the LDH galleries. researchgate.net Such hybrid materials could exhibit enhanced thermal and photostability compared to the free dye, opening up applications in pigments, catalysts, and functional coatings. researchgate.net

Future work could explore:

Covalent Grafting: Covalently bonding this compound derivatives to polymer backbones or onto the surface of materials like silica (B1680970) or cellulose (B213188). This would create highly durable and leach-resistant colored materials.

Surface Modification: Using techniques like atmospheric plasma treatment to activate textile surfaces, potentially enhancing the uptake and binding of this compound and reducing the need for chemical mordants. mdpi.com

Formation of Multifunctional Textiles: Combining this compound with other functional molecules to create textiles with simultaneous coloration, UV protection, and antimicrobial properties. diva-portal.org

These strategies move beyond simply using the dye for coloration and instead treat it as a building block for advanced functional materials.

Sustainable Manufacturing and Circular Economy Methodologies in Dye Chemistry

The chemical industry is undergoing a paradigm shift from a linear "take-make-dispose" model to a circular economy. sustainability-directory.com This involves designing processes that minimize waste, reuse resources, and consider the entire lifecycle of a product. gnest.orgsustainability-directory.com

For this compound, this presents several research opportunities:

Greener Synthesis: Optimizing the manufacturing process to use less hazardous chemicals, reduce water consumption, and improve energy efficiency. gnest.org This could involve replacing traditional reagents with more benign alternatives or using flow chemistry to improve reaction control and minimize waste.

Dye Recycling and Reuse: Developing effective methods to recover and reuse this compound from industrial effluents or from end-of-life textiles. leeds.ac.uk Companies like DyeRecycle are pioneering chemical solutions to extract dyes from waste fabrics and turn them into new colorants, a principle that could be applied here. leeds.ac.uk

Designing for Degradability: While high fastness is often desired, for some applications, designing dyes that can be intentionally and safely degraded at the end of their life is crucial. Research could focus on modifying the azo bond or other parts of the this compound structure to make it more susceptible to biological or enzymatic degradation under specific trigger conditions, without compromising its performance during use. mdpi.com

Chemical Leasing: Exploring new business models like "chemical leasing," where the function of the dye is sold rather than the volume of the chemical itself. laudesfoundation.org This incentivizes the manufacturer to use the dye as efficiently as possible and to develop robust recycling loops. laudesfoundation.org

By integrating these sustainable and circular principles, the long-term viability and environmental compatibility of this compound and related dyes can be significantly enhanced. gnest.org

常见问题

Q. What statistical methods are appropriate for analyzing dye degradation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。